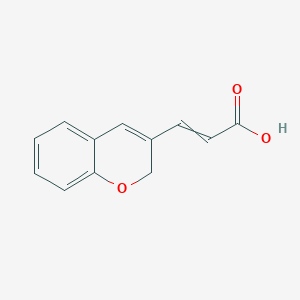

3-(2H-chromen-3-yl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(2H-chromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14) |

InChI Key |

WYQKZHBKUXLNAR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2h Chromen 3 Yl Prop 2 Enoic Acid and Analogues

Conventional Synthetic Pathways to the Chromene Core

The chromene ring system is a common scaffold in a vast number of natural products and biologically active compounds. nih.gov Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into reactions that form the heterocyclic ring through cyclization of acyclic precursors.

Multi-component Reactions for Chromene Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like chromene derivatives in a single step from three or more starting materials. nih.govnih.gov This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov A common MCR for the synthesis of 2-amino-4H-chromenes involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenol (B47542) or naphthol derivative. nih.govias.ac.in

The general mechanism for this type of MCR often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol, and a subsequent intramolecular cyclization and tautomerization to yield the final chromene product. A variety of catalysts, including basic catalysts like piperidine (B6355638) or ammonium (B1175870) acetate, can be employed to facilitate these reactions. ias.ac.in

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Product Class | Ref |

| Salicylaldehyde (B1680747) | Malononitrile | Dimedone | Morpholine | Water | Ultrasound | 2-Amino-4H-chromene | researchgate.net |

| Aromatic Aldehyde | Malononitrile | Resorcinol | Sodium Carbonate | Water | Ultrasound | 2-Amino-4H-chromene | nih.goveurekaselect.com |

| 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde | Malononitrile | 2-Naphthol | Ammonium Acetate | Ethanol (B145695) | Microwave | 2-Amino-4H-chromene | ias.ac.in |

| Salicylaldehydes | Acetylacetone | Alcohol | TBAF | Alcohol | Not specified | 2H-chromene | nih.gov |

Ring-Closing Olefin Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the 2H-chromene ring system. nih.govnih.gov This method typically involves the intramolecular metathesis of a diene precursor, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. nih.gov A common strategy for synthesizing 2H-chromenes via RCM starts with the preparation of an O-allyl salicylaldehyde derivative, which serves as the diene precursor. nih.govnih.gov The aldehyde group is first converted to an alkene, and then the RCM reaction is performed to close the ring and form the 2H-chromene nucleus. nih.gov A more direct approach involves the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes, which avoids the need to first convert the aldehyde to an alkene. nih.govnih.gov

| Precursor | Catalyst | Conditions | Product | Ref |

| O-allyl salicylaldehyde derivative (diene) | Grubbs' catalyst | Not specified | 2H-chromene | nih.gov |

| O-allyl salicylaldehydes | [2.2.1]-bicyclic hydrazine (B178648) catalyst | Not specified | 2H-chromene | nih.govnih.gov |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of various heterocyclic compounds, including chromenes. wikipedia.orglscollege.ac.in This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.orglscollege.ac.in In the context of chromene synthesis, a Knoevenagel condensation can be the initial step in a multi-step synthesis or part of a domino reaction sequence. For instance, the reaction of salicylaldehyde with an active methylene compound can lead to an intermediate that subsequently undergoes intramolecular cyclization to form the chromene ring. beilstein-journals.org

The choice of base is critical in the Knoevenagel condensation, with weaker bases like amines (e.g., piperidine, pyridine) often being preferred to avoid self-condensation of the aldehyde or ketone. wikipedia.orglscollege.ac.inrsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as both the solvent and the base, and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it can facilitate decarboxylation. wikipedia.orglscollege.ac.in

Other Cyclization and Condensation Reactions

A variety of other cyclization and condensation reactions are also employed for the synthesis of the chromene core. Baylis-Hillman reactions of 2-hydroxybenzaldehydes with activated alkenes can proceed with regioselective cyclization to afford 3-substituted chromene derivatives. rsc.org Furthermore, the annulative condensation of salicylaldehydes with acrylonitrile, mediated by bases like 4-dimethylaminopyridine (B28879) (DMAP), provides an efficient route to 3-cyano-2H-chromenes. organic-chemistry.org

Another notable method is the rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones, which yields 2H-chromene-3-carboxylic acids in a redox-neutral manner. organic-chemistry.org Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine or iodine monochloride also produces 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org

Synthesis of the Prop-2-enoic Acid Moiety

Once the 2H-chromene core is established, the next critical step is the introduction of the prop-2-enoic acid moiety at the 3-position. Several classical organic reactions can be adapted for this purpose, with the Knoevenagel condensation being a prominent method.

A common and direct approach involves the Knoevenagel condensation of a 2H-chromene-3-carbaldehyde with malonic acid. wikipedia.orglscollege.ac.in This reaction is typically catalyzed by a base, such as pyridine or piperidine, and often involves heating. rsc.org The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent dehydration and, in many cases, decarboxylation lead to the formation of the desired 3-(2H-chromen-3-yl)prop-2-enoic acid. wikipedia.orglscollege.ac.in

| Starting Material | Reagent | Catalyst/Conditions | Product |

| 2H-chromene-3-carbaldehyde | Malonic acid | Pyridine, heat | This compound |

| 3-Bromo-2H-chromene | Acrylic acid | Palladium catalyst, base | This compound |

| 2H-chromene-3-carbaldehyde | (Carboethoxymethylene)triphenylphosphorane | Not specified | Ethyl 3-(2H-chromen-3-yl)prop-2-enoate |

Alternative strategies for forming the prop-2-enoic acid side chain include the Heck reaction and the Wittig reaction. The Heck reaction would involve the palladium-catalyzed coupling of a 3-halo-2H-chromene with acrylic acid or one of its esters. beilstein-journals.orgresearchgate.netodinity.com This reaction typically requires a palladium catalyst, a base, and a suitable solvent. beilstein-journals.orgnih.gov The Wittig reaction offers another pathway, wherein a 2H-chromene-3-carbaldehyde is reacted with a phosphorus ylide, such as (carboethoxymethylene)triphenylphosphorane, to form the corresponding ethyl ester of the target acid, which can then be hydrolyzed to the carboxylic acid. masterorganicchemistry.comnih.gov

Green Chemistry Approaches in Chromene Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and the synthesis of chromenes is no exception. nih.govbenthamdirect.comingentaconnect.comresearchgate.nettandfonline.com Green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, are increasingly being applied to chromene synthesis. nih.govbenthamdirect.comresearchgate.net

Key green approaches in chromene synthesis include:

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of chromenes, often leading to higher yields in shorter reaction times. ias.ac.insemanticscholar.orgnih.govnih.govjmest.org

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to improved yields and faster reaction rates. researchgate.netnih.goveurekaselect.comnih.govsci-hub.se

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green chemistry. researchgate.netnih.goveurekaselect.com

Catalyst-free and solvent-free reactions: Whenever possible, conducting reactions without the need for a catalyst or solvent minimizes waste and environmental impact.

Use of reusable catalysts: Employing heterogeneous or recyclable catalysts simplifies product purification and reduces waste. nih.gov

These green methodologies not only reduce the environmental footprint of chromene synthesis but also often offer advantages in terms of efficiency and cost-effectiveness. nih.govbenthamdirect.comingentaconnect.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields. jocpr.com For the synthesis of chromene derivatives, including analogues of this compound, microwave irradiation has been shown to be significantly more efficient than conventional heating methods. jocpr.comnih.gov For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. jocpr.comnih.gov This efficiency is a key advantage in the rapid generation of libraries of compounds for screening purposes.

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a related chromene derivative, highlighting the significant reduction in reaction time.

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 4-7 hours | Not specified |

| 2 | Microwave Irradiation | 8-10 minutes | Not specified |

This data is illustrative of the general advantages of microwave synthesis for chromene derivatives as specific data for this compound was not available.

Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key goal of green chemistry. ias.ac.in Solid-state reactions or reactions using only the reactants without a solvent can lead to simplified work-up procedures, reduced costs, and a lower environmental impact. ias.ac.in For instance, the grinding of reactants together, sometimes with a catalytic amount of a solid support or catalyst, can initiate and sustain a chemical reaction. rsc.org While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively detailed, the principles have been successfully applied to related transformations, such as the synthesis of chalcone (B49325) derivatives which share structural similarities. rsc.orgcmu.edu These methods often involve grinding the reactants with a solid base like sodium hydroxide. rsc.org

Catalysis in Environmentally Benign Media

The use of catalysts in conjunction with environmentally benign media, such as water or ionic liquids, represents another significant advancement in sustainable chemistry. researchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, further reducing waste. researchgate.net For the synthesis of chromene derivatives, various catalysts have been explored to promote the desired transformations in greener solvents. For example, the use of tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst has been reported for the synthesis of alkoxy-substituted 2H-chromenes in an alcohol medium, which acts as both a reactant and a solvent. nih.gov This approach offers good yields and short reaction times under simple reaction conditions. nih.gov

Strategies for Structural Diversification and Derivatization

To explore the structure-activity relationships of this compound, the development of strategies for its structural diversification is crucial. This involves modifying both the chromene core and the prop-2-enoic acid side chain.

Functionalization of the Chromene Nucleus

The chromene nucleus offers several positions for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties. Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of functional groups onto the chromene scaffold. scispace.com This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. Studies on related 2H-chromene systems have shown that substitution at various positions of the benzene (B151609) ring is feasible, with a preference for certain positions depending on the directing groups present. nih.gov For example, the introduction of substituents at the 6- and 8-positions has been noted in some 2H-chromene derivatives. nih.gov

Modification of the Prop-2-enoic Acid Side Chain

The prop-2-enoic acid side chain is another key site for structural modification. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or nitriles, through standard organic transformations. researchgate.net Furthermore, the double bond in the prop-2-enoic acid moiety can potentially undergo various addition reactions, allowing for the introduction of further diversity. The Wittig reaction and related olefination reactions are common methods for the formation of the α,β-unsaturated acid or ester functionality, and the choice of phosphorane reagent can influence the stereochemistry of the double bond. semanticscholar.org

Synthesis of Alkoxy- and Halo-Substituted Analogues

The introduction of alkoxy and halo substituents onto the chromene ring can significantly impact the electronic and lipophilic properties of the molecule. A series of alkoxy-substituted 2H-chromenes have been synthesized through a one-pot, three-component reaction involving salicylaldehydes, an active methylene compound, and an alcohol in the presence of a catalyst. nih.gov Similarly, halo-substituted analogues can be prepared from corresponding halogenated phenols or through electrophilic halogenation of the chromene ring. The synthesis of 2-alkoxy-substituted heterocycles has also been achieved via microwave-assisted cyclization reactions. organic-chemistry.org The strategic placement of these substituents is a key aspect of medicinal chemistry, as it can influence the compound's biological activity and pharmacokinetic profile. mdpi.comnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-(2H-chromen-3-yl)prop-2-enoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular framework and its isomeric form.

Stereochemical Analysis: The stereochemistry of the exocyclic double bond in the prop-2-enoic acid moiety is readily determined from the ¹H NMR spectrum. The two vinylic protons, H-α and H-β, exhibit a characteristic spin-spin coupling constant (J). A large coupling constant, typically in the range of 15-18 Hz, is definitive for a trans or (E)-configuration, which is generally the more thermodynamically stable isomer. A smaller J-value (10-12 Hz) would indicate the cis or (Z)-isomer.

Regiochemical Analysis: The position of the prop-2-enoic acid substituent on the chromene ring is confirmed by the chemical shifts and coupling patterns of the protons. For a 3-substituted 2H-chromene, the spectrum would characteristically show a singlet for the proton at the C4 position and a singlet for the methylene (B1212753) protons at the C2 position. The aromatic protons on the benzo portion of the chromene ring typically appear as a complex multiplet system in the downfield region of the spectrum. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org The chemical shifts are indicative of the electronic environment; for instance, the carbonyl carbon of the carboxylic acid is typically observed far downfield (165-185 ppm), while the sp² carbons of the aromatic ring and double bond appear in the 110-160 ppm range. libretexts.orgoregonstate.edu

Predicted NMR Data

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity, J (Hz) | Position | δ (ppm) |

| 2-CH₂ | ~4.8 | s | C2 | ~65 |

| 4-H | ~7.1 | s | C3 | ~125 |

| 5-H to 8-H | 6.8-7.3 | m | C4 | ~120 |

| α-H | ~6.3 | d, J ≈ 16 | C4a | ~122 |

| β-H | ~7.8 | d, J ≈ 16 | C5-C8 | 116-130 |

| -COOH | ~12.0 | br s | C8a | ~154 |

| Cα | ~118 | |||

| Cβ | ~145 | |||

| C=O | ~170 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band around 1700 cm⁻¹. The carbon-carbon double bonds of the prop-2-enoic acid chain and the aromatic ring will produce C=C stretching vibrations in the 1600-1650 cm⁻¹ region. Furthermore, the C-O stretching of the ether linkage within the chromene ring is expected to appear in the 1200-1250 cm⁻¹ range. mdpi.com

Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Alkene / Aromatic | C=C stretch | 1600-1650 |

| Aromatic | C-H bend | 750-800 |

| Ether (Chromene) | C-O stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its elemental formula (C₁₂H₁₀O₃).

The fragmentation pattern under electron impact (EI) ionization can be predicted based on the behavior of related structures like 2H-chromenes and carboxylic acids. rsc.orglibretexts.org Common fragmentation pathways would likely include:

Loss of water ([M - 18]⁺): A common fragmentation for carboxylic acids.

Loss of a carboxyl radical ([M - 45]⁺): Cleavage of the COOH group. libretexts.org

Retro-Diels-Alder (RDA) reaction: The 2H-chromene ring can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral molecule and the formation of a stable radical cation.

Cleavage of the side chain: Fragmentation can occur at the bond between the chromene ring and the prop-2-enoic acid side chain.

Studies on substituted 2H-chromenes have shown that fragmentation is often directed by the formation of a stable benzopyrylium cation. rsc.orgnih.gov

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 185 | [M - OH]⁺ |

| 157 | [M - COOH]⁺ |

| 131 | Benzopyrylium cation |

| 118 | Fragment from RDA reaction |

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a compound in the solid state. Although a specific crystal structure for this compound is not prominently reported, analysis of closely related chromene and coumarin (B35378) derivatives demonstrates the power of this technique. scielo.org.mxresearchgate.net

A successful crystallographic analysis would provide precise data on:

Absolute Stereochemistry: It would definitively confirm the (E)-configuration of the double bond.

Bond Lengths and Angles: Providing empirical evidence for the degree of conjugation and any steric strain. For example, significant distortion from planarity has been observed in the pyran ring of some chromene derivatives. scielo.org.mx

Conformation and Planarity: Revealing the dihedral angle between the plane of the chromene ring system and the prop-2-enoic acid side chain.

Intermolecular Interactions: Identifying hydrogen bonding networks and π-π stacking interactions that dictate the crystal packing.

Example Crystallographic Data from a Related Derivative (Ethyl 2-oxo-2H-chromene-3-carboxylate) researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5628 |

| b (Å) | 6.7064 |

| c (Å) | 26.628 |

| β (°) | 94.063 |

| Volume (ų) | 1169.0 |

This data illustrates the level of detail obtained from X-ray analysis, which provides the ultimate confirmation of the structure elucidated by spectroscopic methods.

Mechanistic Investigations of Biological Activities Focus on Cellular and Molecular Mechanisms

Cellular Antiproliferative and Cytotoxic Mechanisms

The chromene scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for their anticancer properties. The conjugation with propenoic acid can further enhance this activity, influencing how the molecule interacts with cellular targets.

Modulation of Cell Viability and Growth in Specific Cell Lines

Derivatives of the chromene and propenoic acid structures have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, certain acetoxycoumarin derivatives, which share the core chromene structure, have been evaluated for their effects on human lung cancer (A549) and rat liver cancer (CRL 1548) cell lines. Specifically, the compound 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate showed significant cytotoxicity in these cell lines nih.gov. Similarly, novel halogenated dihydropyrano[3,2-b]chromene derivatives have been synthesized and tested against A549 and MCF-7 (breast cancer) cell lines, with some showing high to moderate cytotoxicity nih.gov. While these studies are on related structures, they suggest that the 3-(2H-chromen-3-yl)prop-2-enoic acid scaffold is a promising candidate for antiproliferative activity.

Table 1: Cytotoxic Activity of Related Chromene Derivatives

| Compound Name | Cell Line | Activity (LD50/IC50) | Reference |

|---|---|---|---|

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (lung cancer) | 48.1 μM | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (liver cancer) | 45.1 μM | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Induction of Cell Cycle Arrest

A common mechanism by which antiproliferative compounds exert their effects is through the disruption of the cell cycle. Certain chromene derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, two cytotoxic acetoxycoumarin derivatives, compounds 5 and 7, were found to cause cell cycle arrest in different phases in lung and liver cancer cell lines nih.gov. Chalcone (B49325) derivatives, which can be structurally analogous to propenoic acid derivatives, have been observed to induce G2/M phase cell cycle arrest in ovarian cancer cells mdpi.com. This is often associated with changes in the levels of key cell cycle regulatory proteins mdpi.comresearchgate.net. These findings suggest that this compound may also function by halting the cell cycle, a hypothesis that warrants direct investigation.

Pathways of Apoptotic Cell Death Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. The cytotoxic effects of various anticancer compounds are often linked to their ability to trigger apoptotic pathways nih.gov. This can occur through either the intrinsic (mitochondrial) or the extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis mdpi.com. Studies on related compounds show that they can induce apoptosis; for example, a chalcone derivative was found to trigger apoptosis in ovarian cancer cell lines mdpi.com. Furthermore, other cytotoxic molecules have been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity nih.gov.

Inhibition of Microtubule Polymerization and Cytoskeletal Disruption

The microtubule network is a crucial component of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. It is a well-established target for anticancer drugs. Compounds that interfere with microtubule dynamics, either by stabilizing or destabilizing them, can lead to mitotic arrest and subsequent cell death. While direct evidence for this compound is not available, related cinnamoyl derivatives have been identified as antitubulin agents nih.gov. This suggests that the propenoic acid part of the molecule could potentially interact with the tubulin system.

Anti-Angiogenic Effects in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as it supplies tumors with the necessary nutrients to grow and metastasize. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. A structurally similar compound, (E)-3-(3-methoxyphenyl)propenoic acid, has been synthesized and has demonstrated potential as an anti-angiogenesis inhibitor nih.govnih.gov. This was shown by a decrease in the growth of endothelial cells in neovascular capillaries in a chorioallantois membrane assay nih.govnih.gov. This activity in a related propenoic acid derivative suggests that this compound could also possess anti-angiogenic properties.

Interference with Signal Transduction Pathways (e.g., PI3K/AKT/mTOR, TGFβR1)

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently dysregulated in cancer nih.govmdpi.comresearchgate.net. Consequently, it is a major target for cancer drug development . Flavonoids, which include the chromene structural motif, are known to inhibit the PI3K/Akt/mTOR pathway mdpi.comresearchgate.net. Genistein, an isoflavone, induces G2/M arrest and apoptosis in bladder cancer cells through the inhibition of this pathway mdpi.com. Another signaling pathway implicated in cancer progression is the Transforming Growth Factor-beta (TGF-β) pathway. The PI3K/AKT/mTOR pathway can be influenced by TGF-β signaling, affecting processes like myofibroblast differentiation nih.gov. Given the established role of related flavonoids and other structurally similar compounds in modulating these pathways, it is plausible that this compound could also exert its biological effects by interfering with these critical signaling cascades.

Enzyme Inhibition Studies

The chromene nucleus, a core component of the subject compound, is structurally related to coumarins (2H-chromen-2-ones), which have been extensively studied for their enzyme-inhibiting properties.

Derivatives of the coumarin (B35378) scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Mechanistic studies, including kinetic and molecular docking analyses, suggest that these compounds often act as dual-binding site inhibitors. They interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. This dual inhibition is significant because the PAS is implicated in the aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology.

For instance, a coumarin-3-carboxamide derivative, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, was found to be a more potent AChE inhibitor than the reference drug rivastigmine nih.gov. Docking studies confirmed its ability to bind to both the CAS and PAS of the enzyme nih.gov. Similarly, coumarin-tryptamine hybrids have been synthesized, with some demonstrating significant anti-AChE activity. The compound 7-(4-fluorobenzyl)oxy-N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide was particularly potent, and docking studies indicated it laid across the active site, occupying both key binding sites researchgate.net. The conjugated aromatic system of coumarin derivatives facilitates π–π stacking interactions with aromatic residues like Trp86 and Trp286 in the AChE active site, stabilizing the enzyme-inhibitor complex and blocking the entry of acetylcholine to the catalytic center nih.gov.

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 7-(4-fluorobenzyl)oxy-N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | IC50 = 0.16 μM | researchgate.net |

| Coumarin-BMT Hybrid 8b | Ki = 49.2 nM | scienceopen.com |

| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide | 1.78 times more active than rivastigmine | nih.gov |

| Osthole-based ester 4m | 68.8% inhibition (at 1 μmol/l) | nih.gov |

Monoamine Oxidase (MAO) Inhibition: Chromone and coumarin derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This makes them of interest for potential applications in neurodegenerative disorders such as Parkinson's disease mdpi.com. Studies show that substitution at the C-3 position of the chromone or coumarin ring is crucial for activity researchgate.net. For example, 6-[(3-bromobenzyl)oxy]chromones featuring an acidic group at the C-3 position act as potent, reversible MAO-B inhibitors with IC50 values in the low nanomolar range (e.g., 2.8 nM) mdpi.com.

The mechanism of inhibition is often competitive and reversible. Docking simulations of 5-hydroxy-2-methyl-chroman-4-one, a reversible competitive inhibitor of MAO-B, revealed that its higher binding affinity for MAO-B over MAO-A is due to a specific hydrogen bond interaction with the Cys172 residue in the MAO-B active site bohrium.comsemanticscholar.org.

Aromatase Inhibition: The coumarin scaffold is recognized as a promising template for the design of aromatase inhibitors, which are used in the treatment of estrogen-dependent breast cancer jst.go.jp. Aromatase (CYP19A1) is the enzyme responsible for the final step of estrogen biosynthesis. Certain coumarin derivatives act as competitive inhibitors with respect to the androgen substrate endonews.com. For example, 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin was identified as a potent competitive inhibitor of aromatase with a Ki value of 84 nM endonews.com. Amide derivatives have also shown promise, with N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide demonstrating an IC50 value of 4.5 µM, comparable to the first-generation drug aminoglutethimide acs.org. The mechanism involves the coumarin structure mimicking the natural substrate and binding to the active site of the enzyme, thereby blocking estrogen production acs.orgresearchgate.net.

Cyclooxygenase-2 (COX-2) Inhibition: While cyclooxygenase enzymes are important therapeutic targets, specific mechanistic studies detailing the inhibition of COX-2 by this compound or its close structural analogs are not extensively documented in the reviewed scientific literature.

| Enzyme Target | Compound | Inhibitory Activity | Mechanism | Reference |

|---|---|---|---|---|

| MAO-B | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | IC50 = 2.8 nM | Reversible | mdpi.com |

| MAO-B | 5-hydroxy-2-methyl-chroman-4-one | Ki = 0.896 µM | Reversible, Competitive | bohrium.comsemanticscholar.org |

| Aromatase | 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin | Ki = 84 nM | Competitive | endonews.com |

| Aromatase | N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | IC50 = 4.5 µM | Not Specified | acs.org |

Antimicrobial Mechanisms

Chromene derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms of action jst.go.jp.

The antibacterial action of chromenes can be attributed to several mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in DNA replication jst.go.jp. A key mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to cell death.

In silico studies on indolyl-4H-chromene derivatives have elucidated this mechanism at a molecular level. The analysis showed that these compounds fit into the ATP-binding sites of DNA gyrase B (GyrB) and the ParE subunit of topoisomerase IV. This interaction, which results in low inhibitory constant (Ki) values, blocks the enzymes' functions and halts bacterial proliferation researchgate.net. This targeted inhibition makes chromenes effective against both Gram-positive and Gram-negative bacteria, with some derivatives showing Minimum Inhibitory Concentration (MIC) values between 10 µg/mL and 25 µg/mL against strains like Staphylococcus aureus and Escherichia coli researchgate.net.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amine | S. aureus, E. coli, S. pyogenes, P. aeruginosa | 10 - 25 | researchgate.net |

| 4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amine | S. aureus, E. coli, S. pyogenes, P. aeruginosa | 10 - 25 | researchgate.net |

| 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine | S. aureus, E. coli, S. pyogenes, P. aeruginosa | 10 - 25 | researchgate.net |

The primary antifungal mechanism for many chromene derivatives involves the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane mdpi.com. The key target in this pathway is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Molecular docking studies have shown that novel chromenol derivatives can effectively bind to the active site of Candida albicans CYP51 mdpi.com. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. This compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth mdpi.com. The effectiveness of this mechanism is reflected in the potent activity of some chromenol derivatives, which have shown lower MIC values than reference drugs like ketoconazole and bifonazole against various fungal strains mdpi.com.

| Fungal Strain | MIC (μM) | Reference |

|---|---|---|

| Aspergillus fumigatus | 184.2 | mdpi.com |

| Aspergillus niger | 46.0 | mdpi.com |

| Candida albicans | 46.0 | mdpi.com |

| Penicillium chrysogenum | 92.1 | mdpi.com |

| Trichoderma viride | 22.1 | mdpi.com |

Antioxidant Mechanisms and Free Radical Scavenging Activity

Chromene derivatives are recognized for their significant antioxidant properties, which are primarily based on their ability to act as free radical scavengers researchgate.net. The mechanism of action is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test researchgate.net.

In this mechanism, the chromene molecule, particularly if it possesses hydroxyl groups on the aromatic ring, can donate a hydrogen atom or an electron to a free radical (like DPPH). This donation stabilizes the radical, quenching the chain reaction of oxidation that can lead to cellular damage. The stable, deep violet-colored DPPH radical is reduced to the yellow-colored, non-radical form, a change that can be monitored spectrophotometrically. The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. Studies on various 4H-chromene and chromene-hydrazone hybrids have demonstrated potent radical scavenging activity, with some derivatives showing efficacy comparable to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid researchgate.net.

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Chromene-sulfonylhydrazone hybrid | DPPH | 77% inhibition | |

| 4H-Chromene derivative 4a | DPPH | IC50 = 49.34 µg/mL | researchgate.net |

| 4H-Chromene derivative 4b | DPPH | IC50 = 44.12 µg/mL | researchgate.net |

| 4H-Chromene derivative 4c | DPPH | IC50 = 53.21 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The fundamental structure of this compound, characterized by a chromene nucleus linked to a prop-2-enoic acid moiety, presents multiple opportunities for chemical modification to probe its interaction with biological targets. SAR studies on this scaffold have revealed critical determinants for a range of biological activities.

Key structural modifications and their mechanistic implications are often centered on:

Substitution on the Chromene Ring: The introduction of various functional groups at different positions of the benzopyran ring of the chromene structure has been shown to significantly impact biological activity. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity to target proteins.

Modification of the Prop-2-enoic Acid Side Chain: The carboxylic acid group is a key feature, often involved in hydrogen bonding or ionic interactions with biological macromolecules. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and its ability to interact with specific receptor sites. The geometry of the double bond (cis/trans) in the prop-2-enoic acid chain is also a critical factor for maintaining the optimal conformation for biological activity.

Introduction of Heterocyclic Moieties: The replacement or addition of various heterocyclic rings to the core structure has been explored to enhance biological activity and selectivity. These modifications can introduce new interaction points with target enzymes or receptors.

Detailed Research Findings from SAR Studies:

While specific, detailed SAR data tables for this compound are not available in the public domain, general principles derived from studies on closely related chromene and cinnamic acid derivatives provide valuable insights. For example, in a series of related 3-styrylchromone derivatives, the presence and position of hydroxyl groups on the styryl moiety were found to be crucial for their α-glucosidase inhibitory and antioxidant activities. Specifically, compounds bearing a catechol (3,4-dihydroxy) moiety exhibited the most potent effects, suggesting that the dihydroxy substitution is a key pharmacophore for these activities.

In another study focusing on cinnamic acid derivatives as hepatoprotective agents, it was observed that methoxy substitutions at the 3 or 4-position of the phenyl ring, or a 3,4-methylenedioxy group, were the most effective. Conversely, compounds with 3,4-dihydroxy or 3,4-dimethoxy substitutions showed weaker activity. This highlights the subtle yet critical role of the nature and position of substituents on the aromatic ring in determining biological outcomes.

These examples from related compound series underscore the importance of systematic structural modifications in understanding the mechanistic basis of biological activity. The insights gained from such SAR studies are invaluable for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Emerging Applications and Contributions to Material Science

Role as Building Blocks in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational units for constructing more complex molecular architectures. sigmaaldrich.comfluorochem.co.uk They are fundamental in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up assembly of structures like nanoparticles and metal-organic frameworks. sigmaaldrich.com The utility of coumarin (B35378) derivatives, which share the core chromene structure with 3-(2H-chromen-3-yl)prop-2-enoic acid, as versatile precursors in the synthesis of various heterocyclic compounds is well-documented.

Research has demonstrated that functionalized 2H-chromen-2-one scaffolds are key starting materials for creating a wide array of other molecular systems. For instance, derivatives like 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one have been successfully used to synthesize complex heterocyclic structures including pyrazoles, thiazoles, thiophenes, pyrans, and pyridines. nih.govmdpi.comnih.gov These reactions leverage the reactivity of the substituent at the 3-position of the chromene ring to build new rings and molecular frameworks.

The presence of the prop-2-enoic acid group in this compound provides multiple reactive sites for further chemical transformations. This makes the compound a valuable intermediate for synthesizing more elaborate molecules. The acrylic acid moiety can undergo various reactions, such as Michael additions, esterification, and amidation, while the chromene ring itself can be further functionalized. This dual reactivity allows chemists to use it as a linchpin in the assembly of complex molecules with potential applications in pharmaceuticals and materials science. For example, similar β-aroyl acrylic acids are recognized as potent reagents for synthesizing a variety of heterocycles through reactions with binucleophiles. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Chromene Precursors This table illustrates the versatility of the chromene scaffold, similar to that in this compound, as a building block for diverse heterocyclic systems.

| Precursor Compound | Reagents | Synthesized Heterocycle | Reference |

|---|---|---|---|

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Malononitrile, Elemental Sulfur, Triethylamine | Thiophene derivatives | mdpi.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Hydrazine (B178648) Hydrate or Phenylhydrazine | Pyrazole derivatives | mdpi.com |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazonoyl Chlorides | Thiazole derivatives | nih.govnih.gov |

Applications as Fluorescent Probes and Chemosensors

Coumarin derivatives are renowned for their photophysical properties, often exhibiting strong fluorescence, which makes them ideal candidates for developing fluorescent probes and chemosensors. sciencepublishinggroup.com These sensors are designed to detect specific ions, molecules, or changes in the local environment through a measurable change in their fluorescence emission. The fluorescence intensity and wavelength of coumarin-based compounds can be highly sensitive to the polarity of the solvent and the nature of chemical substituents on the coumarin ring. sciencepublishinggroup.com

The chromene core of this compound acts as a fluorophore. Modifications to this core or additions to its side chain can modulate its fluorescent properties, allowing for the rational design of sensors. Research into related structures has shown significant promise in this area. For example, a novel boronate probe based on 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one was developed for the sensitive and rapid detection of biologically relevant reactive oxygen species like peroxynitrite and hypochlorite. nih.gov In another study, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives demonstrated excellent fluorescence properties suitable for biological imaging applications. nih.gov

The general mechanism for these chemosensors involves a specific chemical reaction between the target analyte and the probe. This reaction induces a structural change in the probe molecule that either "switches on" or modifies its fluorescence. The boronate-based probes, for instance, are oxidized by peroxynitrite, which cleaves the boronate group and releases the highly fluorescent parent hydroxycoumarin molecule. nih.gov The versatility of the chromene structure allows for the development of probes for a wide range of analytical targets.

Table 2: Photophysical Properties of Related Chromene-Based Compounds

| Compound | Application | Key Feature | Reference |

|---|---|---|---|

| 3-(2-Benzothiazolyl)-7-coumarin boronic acid | Fluorescent probe for peroxynitrite and hypochlorite | Oxidation by analyte releases a highly fluorescent product. | nih.gov |

| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (6g) | Fluorescence probe for biological imaging | Exhibits excellent fluorescence properties with low cytotoxicity. | nih.gov |

Use in Pigment and Cosmetic Industries

The strong light-absorbing and emitting properties of chromene derivatives also make them relevant to the pigment and dye industries. The color and photostability of these compounds can be tuned by chemical modification. A notable example is Disperse Yellow 82, a commercial dye that features a benzimidazole (B57391) substituent at the 3-position of the coumarin ring. nih.gov The extended conjugation in these systems is responsible for their color. The structural similarity of this compound suggests its potential as a chromophore that could be incorporated into larger dye molecules or polymers.

In the cosmetics industry, related compounds like cinnamic acids and their derivatives find use, for instance, as UV filters and fragrance components. researchgate.net The chromene moiety is also found in many natural fragrances. While direct application of this compound in these industries is not widely documented, its structural features—a UV-absorbing chromene core and a reactive side chain suitable for formulation—suggest its potential for exploration in these fields.

Analytical Chemistry Applications

The application of this compound and its derivatives in analytical chemistry is primarily centered on their use as fluorescent probes and chemosensors, as discussed in section 7.2. These tools are invaluable for the quantitative and qualitative detection of a wide range of chemical and biological species.

The development of a fluorescent probe based on the chromene (or coumarin) skeleton allows for highly sensitive detection methods. For example, the detection of peroxynitrite, a powerful oxidant involved in various pathological processes, can be achieved with probes that exhibit a rapid, "turn-on" fluorescent response upon reaction with the analyte. nih.gov This provides a significant advantage over other analytical methods in terms of sensitivity and the ability to perform real-time measurements in complex biological systems.

The analytical utility is derived from the specific and predictable interaction between the probe and the target analyte. The design of the probe, by modifying the substituents on the this compound scaffold, can be tailored to achieve high selectivity for a particular target, minimizing interference from other species present in the sample. This selectivity, combined with the high signal-to-noise ratio characteristic of fluorescence spectroscopy, makes these compounds powerful tools for modern analytical chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2H-chromen-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Knoevenagel condensation between coumarin-3-carbaldehyde and malonic acid under acidic or basic catalysis. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or ammonium acetate). Yields improve with inert atmospheres and controlled dehydration .

- Key Considerations : Monitor reaction progress via TLC and purify using recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- 1H NMR : Look for α,β-unsaturated proton signals (δ 6.3–7.8 ppm, coupling constant J ≈ 15–16 Hz for trans configuration).

- 13C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and conjugated carbonyl (δ ~160–165 ppm).

- IR : Stretching vibrations for carboxylic acid (2500–3000 cm⁻¹, broad) and C=O (1680–1720 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₂H₁₀O₄. Compare with data from structurally related coumarin derivatives .

Advanced Research Questions

Q. How can SHELXL and WinGX address challenges in refining the crystal structure of this compound, particularly anisotropic displacement and disorder?

- Methodological Answer :

- Use SHELXL to apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered regions, employ PART instructions and geometric restraints (e.g., DFIX, SIMU).

- WinGX facilitates visualization of ADPs and hydrogen-bonding networks. Validate refinement with R₁, wR₂, and goodness-of-fit (GOF) metrics. Reference SHELX’s robust handling of small-molecule datasets .

Q. What hydrogen-bonding motifs govern the supramolecular assembly of this compound, and how can graph set analysis decode its packing patterns?

- Methodological Answer :

- Identify O–H···O bonds between carboxylic acid groups and coumarin oxygen atoms. Use Mercury or PLATON to generate graph sets (e.g., R₂²(8) motifs for dimeric interactions).

- Apply Etter’s rules to classify chains (C), rings (R), and self-assembled architectures. This analysis aids in predicting polymorphism and co-crystal formation .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Cross-validate using solid-state NMR (for crystalline phase) and solution-state NMR (for tautomeric equilibria).

- Check for dynamic effects (e.g., rotamerism) via variable-temperature NMR. If crystallographic disorder persists, refine using twin-law corrections in SHELXL .

Q. What strategies are effective for analyzing tautomeric equilibria of this compound in solution versus the solid state?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.